molecular formula C8H17NO B13287727 2-Cyclopropyl-2-methoxybutan-1-amine

2-Cyclopropyl-2-methoxybutan-1-amine

Cat. No.: B13287727
M. Wt: 143.23 g/mol
InChI Key: YADRTFCSBDJMFU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxybutan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxybutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with sodium methoxide to form cyclopropylmethyl methoxy ether. This intermediate is then subjected to a reaction with butan-1-amine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxybutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

2-Cyclopropyl-2-methoxybutan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxybutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its unique structure allows it to engage in various chemical interactions, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-2-methoxybutane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2-Methoxybutan-1-amine: Does not have the cyclopropyl group, affecting its steric and electronic properties.

    Cyclopropylamine: Lacks the methoxy and butan-1-amine components, resulting in different reactivity and applications.

Uniqueness

2-Cyclopropyl-2-methoxybutan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-cyclopropyl-2-methoxybutan-1-amine

InChI

InChI=1S/C8H17NO/c1-3-8(6-9,10-2)7-4-5-7/h7H,3-6,9H2,1-2H3

InChI Key

YADRTFCSBDJMFU-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(C1CC1)OC

Origin of Product

United States

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